molecular formula C9H15N5O2 B7751255 3-(2-morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one

3-(2-morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one

Cat. No.: B7751255
M. Wt: 225.25 g/mol
InChI Key: JNQSFFVTGDNPBD-UHFFFAOYSA-N
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Description

3-(2-Morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one is a heterocyclic compound that features a morpholine ring attached to a triazine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both morpholine and triazine moieties endows the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one typically involves the reaction of a triazine derivative with a morpholine derivative. One common method involves the nucleophilic substitution of a chloro-triazine with 2-(morpholin-4-yl)ethylamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in DMF or DMSO.

Major Products

    Oxidation: Oxidized derivatives of the triazine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted triazine derivatives with various nucleophiles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for its ability to inhibit specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, thereby disrupting cellular processes such as cell division and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one is unique due to its specific combination of morpholine and triazine rings, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-(2-morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O2/c15-8-7-11-13-9(12-8)10-1-2-14-3-5-16-6-4-14/h7H,1-6H2,(H2,10,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQSFFVTGDNPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NC(=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCNC2=NC(=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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